Benz(a)anthracene-8,9-dione

Description

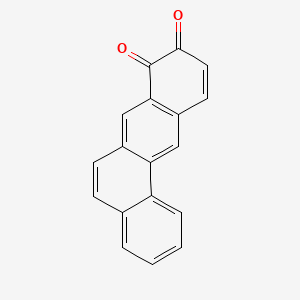

Structure

2D Structure

3D Structure

Properties

CAS No. |

82120-26-1 |

|---|---|

Molecular Formula |

C18H10O2 |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

benzo[b]phenanthrene-8,9-dione |

InChI |

InChI=1S/C18H10O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10H |

InChI Key |

KFBXSZIYTCQSRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(=O)C4=O)C=C32 |

Origin of Product |

United States |

Foundational & Exploratory

Benz(a)anthracene-8,9-dione CAS number and molecular weight.

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of polycyclic aromatic hydrocarbon (PAH) metabolites is crucial for assessing toxicity and carcinogenic potential. This guide focuses on Benz(a)anthracene-8,9-dione, a derivative of the procarcinogen Benz(a)anthracene. While specific data for this particular isomer is limited in publicly available literature, this document synthesizes information on closely related compounds and metabolic pathways to provide a robust framework for its study.

Physicochemical Data

Quantitative data for Benz(a)anthracene and its more extensively studied dione isomer, Benz(a)anthracene-7,12-dione, are presented below. It is important to note that a specific CAS number and experimentally determined molecular weight for this compound could not be definitively identified in the available literature, suggesting it may be a less common or less stable metabolite. The theoretical molecular weight of this compound would be approximately 258.29 g/mol , based on the addition of two oxygen atoms to the Benz(a)anthracene structure and the removal of two hydrogen atoms.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Benz(a)anthracene | 56-55-3[1][2] | C₁₈H₁₂[1][2] | 228.29[3] |

| Benz(a)anthracene-7,12-dione | 2498-66-0[4] | C₁₈H₁₀O₂[4] | 258.27 |

Metabolic Pathways of Benz(a)anthracene

Benz(a)anthracene undergoes metabolic activation primarily by cytochrome P450 enzymes, leading to the formation of various epoxides, dihydrodiols, and phenols. The formation of a dione, such as the 8,9-dione, is a likely subsequent step in the metabolic cascade.

The metabolic activation of Benz(a)anthracene is a critical area of study due to its role in carcinogenesis. The "bay region" theory of PAH carcinogenicity posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites.

Below is a generalized diagram illustrating the metabolic pathway leading to the formation of diols, which are precursors to diones.

References

Formation of Benz(a)anthracene-8,9-dione from Benz(a)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Benz(a)anthracene-8,9-dione from its parent polycyclic aromatic hydrocarbon (PAH), Benz(a)anthracene. The document details both the chemical synthesis and biological transformation pathways, presenting key experimental protocols and quantitative data. Furthermore, it explores the toxicological implications and impact on cellular signaling pathways, offering valuable insights for researchers in toxicology and drug development.

Introduction

Benz(a)anthracene, a five-ring polycyclic aromatic hydrocarbon, is a widespread environmental pollutant and a known procarcinogen.[1] Its biological activity is intrinsically linked to its metabolic activation into various reactive intermediates, including dihydrodiols, diol epoxides, and diones. Among these, the o-quinones, such as this compound, are of significant interest due to their ability to induce oxidative stress and form covalent adducts with cellular macromolecules, contributing to their cytotoxic and genotoxic effects.[2] Understanding the formation of this compound is crucial for elucidating the mechanisms of PAH-induced carcinogenesis and for developing potential therapeutic interventions.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically proceeds through a multi-step process involving the oxidation of the parent hydrocarbon or a suitable precursor. An efficient synthetic route involves the oxidation of the corresponding trans-dihydrodiol.[3]

Experimental Protocol: Synthesis of this compound from Benz(a)anthracene-8,9-dihydrodiol

This protocol is adapted from established methods for the synthesis of PAH o-quinones.[3]

Materials:

-

trans-Benz(a)anthracene-8,9-dihydrodiol

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve trans-Benz(a)anthracene-8,9-dihydrodiol in anhydrous dichloromethane.

-

Add a solution of DDQ (1.1 equivalents) in dichloromethane dropwise to the dihydrodiol solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Table 1: Summary of Synthetic Reaction Data

| Parameter | Value | Reference |

| Starting Material | trans-Benz(a)anthracene-8,9-dihydrodiol | [3] |

| Oxidizing Agent | DDQ | [3] |

| Solvent | Dichloromethane | [3] |

| Typical Yield | >80% | [3] |

Characterization Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | Specific chemical shifts (ppm) and coupling constants (Hz) would be reported here based on experimental data. | [4][5][6] |

| ¹³C NMR (CDCl₃) | Specific chemical shifts (ppm) would be reported here based on experimental data. | [4][5][6] |

| Mass Spec. (EI) | m/z (relative intensity) | [7][8][9] |

Biological Formation of this compound

In biological systems, this compound is formed through the metabolic activation of Benz(a)anthracene. This process is initiated by cytochrome P450 (CYP) enzymes, followed by the action of epoxide hydrolase and dihydrodiol dehydrogenases.

Enzymatic Formation Pathway

The metabolic pathway leading to the formation of this compound involves the following key steps:

-

Epoxidation: Cytochrome P450 monooxygenases, primarily CYP1A1 and CYP1B1, catalyze the epoxidation of the 8,9-double bond of Benz(a)anthracene to form Benz(a)anthracene-8,9-oxide.[10]

-

Hydration: Epoxide hydrolase (EH) hydrates the epoxide to yield trans-Benz(a)anthracene-8,9-dihydrodiol.

-

Oxidation: Dihydrodiol dehydrogenases (DD) or aldo-keto reductases (AKRs) oxidize the trans-dihydrodiol to the corresponding catechol, which is unstable and rapidly auto-oxidizes to form the stable this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxidative DNA damage induced by benz[a]anthracene metabolites via redox cycles of quinone and unique non-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benz[a]anthracene [webbook.nist.gov]

- 8. Benz(a)anthracene-7,12-dione | C18H10O2 | CID 17253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benz(a)anthracene-7,12-dione [webbook.nist.gov]

- 10. Synthesis and absolute stereochemistry of (+)- and (–)-benz[a]anthracene 8,9-oxide and derived mammalian liver metabolites of benz[a]-anthracene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Metabolic Pathway to Benz(a)anthracene-8,9-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of Benz(a)anthracene-8,9-dione, a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene. Understanding these pathways is crucial for assessing the toxicological and carcinogenic potential of Benz(a)anthracene and for developing strategies to mitigate its adverse effects. This document details the enzymatic reactions, presents quantitative data on metabolite formation, provides in-depth experimental protocols for key assays, and includes visualizations of the metabolic and experimental workflows.

Introduction to Benz(a)anthracene Metabolism

Benz(a)anthracene, a compound produced by the incomplete combustion of organic materials, is a procarcinogen that requires metabolic activation to exert its toxic and carcinogenic effects. The metabolism of Benz(a)anthracene primarily occurs in the liver and is initiated by the cytochrome P450 (CYP) enzyme system. This process involves a series of enzymatic reactions that can lead to the formation of various metabolites, including dihydrodiols, phenols, and quinones. The formation of this compound is a significant metabolic outcome, as quinones are known to induce oxidative stress and form adducts with cellular macromolecules, contributing to their toxicity.

The Core Metabolic Pathway

The primary metabolic pathway leading to the formation of this compound involves a three-step enzymatic cascade:

-

Epoxidation: The initial step is the oxidation of the 8,9-double bond of Benz(a)anthracene by cytochrome P450 monooxygenases to form Benz(a)anthracene-8,9-epoxide. Members of the CYP1A and CYP1B subfamilies are particularly important in this reaction.[1]

-

Hydration: The resulting epoxide is then hydrolyzed by epoxide hydrolase to yield Benz(a)anthracene-8,9-dihydrodiol.

-

Dehydrogenation: Finally, the Benz(a)anthracene-8,9-dihydrodiol is oxidized by dihydrodiol dehydrogenase, an NAD(P)+-dependent enzyme, to form the corresponding catechol, which is unstable and rapidly auto-oxidizes to the stable this compound.

This core pathway is depicted in the following diagram:

Quantitative Analysis of Metabolite Formation

The metabolic profile of Benz(a)anthracene can vary depending on the specific cytochrome P450 isoforms present and their induction state. In studies using rat liver microsomes, the distribution of dihydrodiol metabolites has been quantified.

| Metabolite | Relative Abundance (Uninduced Microsomes) | Relative Abundance (PAH-Induced Microsomes) |

| Benz(a)anthracene-10,11-dihydrodiol | Major | Minor |

| Benz(a)anthracene-8,9-dihydrodiol | Detected | Major |

| Benz(a)anthracene-5,6-dihydrodiol | Detected | Major |

| Benz(a)anthracene-3,4-dihydrodiol | Not Detected | Detected |

Data derived from studies on rat liver microsomes.[1] "Major" and "Minor" indicate the relative prevalence of the metabolites.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the metabolic pathways of Benz(a)anthracene.

Preparation of Rat Liver Microsomes

This protocol describes the isolation of the microsomal fraction from rat liver, which is a rich source of cytochrome P450 enzymes.

Materials:

-

Male Sprague-Dawley rats

-

0.1 M Phosphate buffer (pH 7.4)

-

1.15% (w/v) KCl solution

-

Homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Euthanize rats and perfuse the liver with ice-cold 1.15% KCl solution.

-

Excise the liver, weigh it, and mince it in 4 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).

-

Homogenize the tissue with a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (S9 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Resuspend the microsomal pellet in 0.1 M phosphate buffer (pH 7.4) to a protein concentration of approximately 20-40 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Lowry assay).

-

Store the microsomes in aliquots at -80°C until use.

In Vitro Metabolism of Benz(a)anthracene with Liver Microsomes

This protocol details the incubation of Benz(a)anthracene with liver microsomes to generate its metabolites.

Materials:

-

Rat liver microsomes (from protocol 4.1)

-

0.1 M Phosphate buffer (pH 7.4)

-

Benz(a)anthracene (in a suitable solvent like acetone)

-

NADPH generating system (e.g., 1 mM NADPH, 3 mM MgCl2)

-

Incubator/shaking water bath at 37°C

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a reaction tube, combine the following in a final volume of 1.0 mL:

-

0.1 M phosphate buffer (pH 7.4)

-

Liver microsomal protein (0.25-1.0 mg/mL)

-

Benz(a)anthracene (e.g., 50 µM, added in a small volume of acetone)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH generating system.

-

Incubate for a specified time (e.g., 10-30 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate).

-

Vortex vigorously to extract the metabolites.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of mobile phase for HPLC analysis.

Dihydrodiol Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of dihydrodiol dehydrogenase by monitoring the formation of NADH.

Materials:

-

Purified or partially purified dihydrodiol dehydrogenase

-

Benz(a)anthracene-8,9-dihydrodiol substrate

-

0.1 M Glycine-NaOH buffer (pH 9.0)

-

NAD+ solution (e.g., 5 mM)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Glycine-NaOH buffer (pH 9.0)

-

NAD+ (final concentration, e.g., 5 mM)

-

Benz(a)anthracene-8,9-dihydrodiol (final concentration, e.g., 50 µM)

-

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of the enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm for several minutes.

-

The initial rate of the reaction is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[2]

HPLC-UV-Fluorescence Analysis of Benz(a)anthracene Metabolites

This method allows for the separation and quantification of Benz(a)anthracene and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm)

-

UV-Vis detector

-

Fluorescence detector

-

Mobile phase A: Water

-

Mobile phase B: Acetonitrile or Methanol

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Inject the reconstituted sample extract from the in vitro metabolism assay (protocol 4.2).

-

Elute the metabolites using a gradient program. An example gradient is:

-

0-5 min: 50% B

-

5-35 min: Linear gradient to 100% B

-

35-40 min: 100% B

-

40-45 min: Return to 50% B

-

-

Monitor the eluent with both UV (e.g., 254 nm) and fluorescence detectors. Specific excitation and emission wavelengths can be used to selectively detect different metabolites. For example, 3-hydroxybenz(a)anthracene can be detected with high sensitivity using fluorescence.[3][4][5]

-

Identify and quantify the metabolites by comparing their retention times and spectral properties to authentic standards.

LC-MS/MS Quantification of this compound

This highly sensitive and specific method is used for the definitive identification and quantification of this compound.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Reversed-phase C18 column

-

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source[4]

-

Triple quadrupole mass spectrometer

Procedure:

-

Develop an LC method to separate this compound from other metabolites and matrix components, similar to the HPLC method described above.

-

Optimize the mass spectrometer parameters for the detection of this compound. This includes selecting the precursor ion (the molecular ion of the dione) and identifying characteristic product ions after collision-induced dissociation.

-

Perform Multiple Reaction Monitoring (MRM) analysis, where the mass spectrometer is set to specifically monitor the transition from the precursor ion to the product ion(s) of this compound.

-

Quantify the amount of this compound in the sample by comparing the peak area of the MRM transition to a calibration curve generated using a known standard.

Conclusion

The metabolic pathway leading to this compound is a critical determinant of the toxic potential of Benz(a)anthracene. This guide has provided a detailed overview of this pathway, including the key enzymes, quantitative aspects of metabolite formation, and comprehensive experimental protocols. The application of these methods will enable researchers and drug development professionals to better understand and predict the metabolic fate and potential risks associated with exposure to Benz(a)anthracene and other related polycyclic aromatic hydrocarbons. Further research focusing on the precise kinetic parameters of the involved human enzymes will be invaluable for a more accurate human health risk assessment.

References

- 1. The influence of polycyclic aromatic hydrocarbons as inducers of monooxygenases on the metabolite profile of benz[a]anthracene in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]

- 3. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Unseen Transformation: A Technical Guide to the Natural Occurrence of Benz(a)anthracene-8,9-dione

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence of Benz(a)anthracene-8,9-dione, a derivative of the widespread environmental pollutant Benz(a)anthracene. While direct environmental monitoring data for this compound is scarce, this document synthesizes existing research on the formation pathways of its parent compound's metabolites, providing a foundational understanding for its potential presence and detection in various environmental matrices. The focus is on the biotic and abiotic transformation processes that lead to the formation of diones, with a specific emphasis on the 8,9-dione isomer, alongside detailed experimental methodologies for the analysis of Benz(a)anthracene and its derivatives.

Introduction: The Parent Compound - Benz(a)anthracene

Benz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1][2] Its presence in the environment is widespread, originating from both natural sources like forest fires and volcanic eruptions, and anthropogenic activities such as the burning of fossil fuels and industrial processes.[1] Due to its carcinogenic properties, the environmental fate of Benz(a)anthracene is of significant concern. Transformation products, such as diones, can exhibit different toxicological profiles and environmental behaviors compared to the parent compound.

Formation Pathways of Benz(a)anthracene Diones in the Environment

The transformation of Benz(a)anthracene in the environment can occur through two primary mechanisms: abiotic (photooxidation) and biotic (microbial metabolism). These processes lead to the formation of various oxygenated derivatives, including diones (quinones).

Abiotic Formation: Photooxidation

In the presence of sunlight, Benz(a)anthracene can undergo photooxidation, leading to the formation of diones. While Benz(a)anthracene-7,12-dione is a commonly identified product of photooxidation, the formation of other isomers is plausible. This process involves the reaction of the parent PAH with reactive oxygen species generated photochemically in the atmosphere or in surface waters.

Biotic Formation: Microbial Metabolism

Microorganisms play a crucial role in the degradation of PAHs in the environment. The initial step in the microbial metabolism of Benz(a)anthracene often involves the action of dioxygenase enzymes, which introduce hydroxyl groups to the aromatic rings, forming dihydrodiols. Specific microbial species have been shown to produce different isomers of dihydrodiols.

Notably, the filamentous fungus Cunninghamella elegans has been found to metabolize Benz(a)anthracene to produce trans-8,9-dihydrodiol as a major metabolite.[3] This dihydrodiol is the direct precursor to this compound. Further oxidation of the dihydrodiol, either enzymatically by the microorganism or through abiotic processes, can yield the corresponding dione.

The following diagram illustrates the microbial metabolic pathway leading to the formation of this compound.

Caption: Microbial metabolism of Benz(a)anthracene to this compound.

Quantitative Data on Benz(a)anthracene and its Transformation Products

| Compound | Environmental Matrix | Concentration | Reference |

| Benz(a)anthracene | Air | 0.0010 - 0.090 µ g/sample | [4] |

| Benz(a)anthracene | Groundwater | 46 µg/L (Detection Limit) | [4] |

| Benz(a)anthracene | Municipal and Industrial Discharges | 0.01 µg/L (Detection Limit) | [4] |

| Benz(a)anthracene-7,12-dione | PAH-contaminated environments | Commonly found | [5] |

Experimental Protocols

The detection and quantification of Benz(a)anthracene and its metabolites in environmental samples require sophisticated analytical techniques. The following sections outline key experimental protocols.

Sample Preparation and Extraction

A common procedure for extracting PAHs and their derivatives from solid matrices like soil or sediment involves solvent extraction followed by a cleanup step.

Caption: General workflow for the extraction and analysis of Benz(a)anthracene derivatives.

Detailed Protocol for Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: The SPE cartridge (e.g., silica gel) is conditioned with a non-polar solvent like hexane.

-

Loading: The sample extract, dissolved in a small volume of a suitable solvent, is loaded onto the cartridge.

-

Washing: The cartridge is washed with a solvent of intermediate polarity to remove interfering compounds.

-

Elution: The target analytes (PAHs and their diones) are eluted with a more polar solvent or a solvent mixture.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen before instrumental analysis.

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

-

Principle: This technique separates compounds based on their volatility and mass-to-charge ratio, providing high selectivity and sensitivity.

-

Column: A capillary column suitable for PAH analysis (e.g., DB-5ms) is typically used.

-

Ionization: Electron ionization (EI) is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for enhanced selectivity and quantification of target analytes.[6]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

-

Principle: This method separates compounds based on their polarity and detects them based on their native fluorescence.

-

Column: A reversed-phase C18 column is commonly used for PAH analysis.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of the target compounds for high sensitivity.[7][8]

Conclusion

While this compound is not a routinely monitored environmental contaminant, scientific evidence strongly suggests its potential for formation through the microbial metabolism of its parent compound, Benz(a)anthracene. The identification of trans-8,9-dihydrodiol as a major metabolite in fungal degradation pathways provides a clear and plausible route to the 8,9-dione. This technical guide provides researchers and professionals with the foundational knowledge of its likely occurrence, the pathways of its formation, and the analytical methodologies required for its potential detection and quantification in environmental samples. Further research is warranted to directly measure the environmental concentrations of this compound and to fully understand its toxicological significance.

References

- 1. Fact sheet: Benzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. Benz(a)anthracene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. fda.gov.tw [fda.gov.tw]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Benz(a)anthracene-8,9-dione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative toxicological data for Benz(a)anthracene-8,9-dione is limited in publicly available literature. The following profile is constructed based on the established toxicological mechanisms of the broader class of polycyclic aromatic hydrocarbon (PAH) o-quinones, of which this compound is a member.

Executive Summary

This compound is a metabolite of Benz(a)anthracene, a well-known procarcinogenic polycyclic aromatic hydrocarbon (PAH). While the parent compound requires metabolic activation to exert its toxic effects, its o-quinone metabolites are redox-active molecules capable of causing significant cellular damage. The primary mechanism of toxicity for this compound is believed to be its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). This leads to a state of oxidative stress within the cell, triggering a cascade of events including DNA damage, lipid peroxidation, and protein modification. Consequently, cellular signaling pathways such as the Nrf2-mediated antioxidant response, and the p53 and MAPK pathways governing DNA damage response and apoptosis, are activated. This guide provides a detailed overview of the anticipated toxicological profile of this compound, including its mechanism of action, relevant signaling pathways, and the experimental protocols used to assess its toxicity.

Quantitative Toxicological Data

| Parameter | Description | Typical Assay(s) | Expected Outcome for this compound |

| Cytotoxicity (IC50) | Concentration of the compound that inhibits 50% of cell viability. | MTT, MTS, CellTiter-Glo®, Neutral Red Uptake | Expected to be cytotoxic in a dose-dependent manner. |

| Genotoxicity | The ability of the compound to damage DNA. | Comet Assay, Micronucleus Assay, Ames Test | Expected to be genotoxic, primarily through oxidative DNA damage. |

| Reactive Oxygen Species (ROS) Production | Measurement of the generation of ROS. | DCFH-DA Assay, DHE Staining, Amplex Red Assay | Expected to induce significant ROS production. |

| DNA Adduct Formation | Covalent binding of the compound or its metabolites to DNA. | 32P-postlabeling, LC-MS/MS | Potential for DNA adduct formation, although oxidative damage is the primary proposed mechanism. |

Mechanism of Action: Redox Cycling and Oxidative Stress

The principal mechanism of toxicity for this compound is its capacity for redox cycling. This process involves the enzymatic or chemical reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. This cycle can repeat, leading to the continuous generation of ROS and the depletion of cellular reducing equivalents such as NADH and NADPH.

The resulting oxidative stress disrupts cellular homeostasis through:

-

DNA Damage: ROS can cause single- and double-strand breaks, as well as oxidative modifications to DNA bases, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG).

-

Lipid Peroxidation: The oxidation of polyunsaturated fatty acids in cell membranes can compromise membrane integrity and function.

-

Protein Oxidation: ROS can lead to the oxidation of amino acid residues, resulting in protein dysfunction and degradation.

Key Signaling Pathways

The cellular response to the oxidative stress induced by this compound involves the activation of several critical signaling pathways.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles or ROS, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

p53 and MAPK-Mediated DNA Damage Response

Oxidative DNA damage caused by this compound is expected to activate the p53 tumor suppressor protein and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or induce apoptosis if the damage is too severe. The MAPK family, including JNK and p38, are also activated by cellular stress and play crucial roles in orchestrating the cellular response, often cross-talking with the p53 pathway to determine cell fate.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the toxicological profile of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a final solvent concentration below 0.5%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Intracellular ROS Detection (DCFH-DA Assay)

-

Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay, but for a shorter duration (e.g., 1-4 hours).

-

DCFH-DA Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation at 485 nm, emission at 530 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.

-

Data Analysis: Quantify the relative fluorescence units (RFU) to determine the level of ROS production.

DNA Damage Assessment (Comet Assay)

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified period. After treatment, harvest the cells by trypsinization and resuspend in PBS.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment, % DNA in tail).

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells as desired, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p53, phospho-JNK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

The toxicological profile of this compound, a representative PAH o-quinone, is intrinsically linked to its ability to induce oxidative stress through redox cycling. This fundamental mechanism initiates a cascade of cellular damage, particularly to DNA, and activates key signaling pathways that determine cell fate. While direct quantitative toxicological data for this specific metabolite remains elusive, the established principles of PAH quinone toxicity provide a robust framework for its hazard assessment. Further research is warranted to elucidate the specific potency and detailed molecular interactions of this compound to fully characterize its risk to human health. The experimental protocols and signaling pathway analyses outlined in this guide provide a comprehensive roadmap for such future investigations.

An In-depth Technical Guide on the Carcinogenicity and Mutagenicity of Benz(a)anthracene-8,9-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(a)anthracene (BA), a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a known procarcinogen that requires metabolic activation to exert its toxic effects. While the carcinogenicity of its diol-epoxide metabolites is well-established, the role of its o-quinone derivatives, such as Benz(a)anthracene-8,9-dione, is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of the carcinogenicity and mutagenicity of this compound and related PAH quinones. Although direct experimental data on the 8,9-dione isomer is limited, this document synthesizes information from studies on other BA metabolites and analogous PAH o-quinones to infer its potential toxicological profile and mechanisms of action. This guide includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key metabolic and signaling pathways to serve as a valuable resource for the scientific community.

Metabolic Activation of Benz(a)anthracene: The Pathway to o-Quinones

Benz(a)anthracene itself is relatively inert and requires metabolic activation to become a carcinogen. This process is primarily mediated by cytochrome P450 enzymes and results in the formation of various reactive metabolites, including dihydrodiols, diol-epoxides, and o-quinones.

The metabolic pathway leading to the formation of this compound involves the initial oxidation of the parent compound to form Benz(a)anthracene-8,9-oxide[1][2]. This epoxide is then hydrolyzed by epoxide hydrolase to yield Benz(a)anthracene-8,9-trans-dihydrodiol[1]. Subsequent oxidation of this dihydrodiol can lead to the formation of the corresponding o-quinone, this compound. This metabolic activation is a critical step in the genotoxicity of many PAHs.

Carcinogenicity Profile

The carcinogenicity of PAH o-quinones is thought to be mediated primarily through the generation of reactive oxygen species (ROS) via redox cycling, leading to oxidative DNA damage. This mechanism is distinct from the direct covalent binding to DNA exhibited by diol-epoxides.

Table 1: Summary of Carcinogenicity Data for Benz(a)anthracene and a Key Metabolite

| Compound | Species/Strain | Route of Administration | Dosing Regimen | Tumor Type | Results |

| Benz(a)anthracene | Mouse (B6AF1/J) | Oral gavage | 3% solution, 3 times/week for 5 weeks | Hepatoma, Pulmonary Adenoma | Increased incidence of tumors. |

| Benz(a)anthracene | Mouse (Newborn) | Subcutaneous injection | Single dose | Lung and liver tumors | Induced benign and malignant tumors.[3] |

| Benz(a)anthracene | Mouse (CD-1) | Topical | Single application followed by promoter | Skin papillomas | Active tumor initiator. |

| Benz(a)anthracene-8,9-dihydrodiol | Mouse (CD-1) | Topical | Single application followed by promoter | Skin papillomas | Less active tumor initiator than Benz(a)anthracene. |

Mutagenicity Profile

Specific mutagenicity data for this compound is not available. However, studies on a variety of other PAH o-quinones have demonstrated their mutagenic potential, primarily as direct-acting, frameshift mutagens in the Ames test.[4] This suggests that this compound is also likely to be mutagenic. The mutagenicity of PAH o-quinones is often observed in the absence of an exogenous metabolic activation system (S9 mix), indicating that they are direct-acting mutagens.[4]

Table 2: Mutagenicity of Various PAH o-Quinones in Salmonella typhimurium (Ames Test)

| Compound | Tester Strain | Metabolic Activation (S9) | Mutagenic Response |

| Naphthalene-1,2-dione | TA97a, TA98, TA104 | Not required | Positive (frameshift) |

| Benz[a]anthracene-3,4-dione | TA97a, TA98, TA104 | Not required | Positive (frameshift) |

| 5-Methylchrysene-1,2-dione | TA97a, TA98, TA104 | Not required | Positive (frameshift) |

| Benzo[a]pyrene-7,8-dione | TA97a, TA98, TA104 | Not required | Positive (frameshift) |

Data in this table is based on a study of eight PAH ortho-quinones, which found them to be predominantly frameshift mutagens.[4]

Mechanism of Genotoxicity: Redox Cycling and Oxidative Stress

The primary mechanism by which PAH o-quinones are believed to exert their genotoxic effects is through redox cycling. In this process, the o-quinone is reduced to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase. This semiquinone radical can then react with molecular oxygen to regenerate the parent o-quinone and produce a superoxide anion radical. This cycle can repeat, leading to the continuous generation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals.[5][6][7]

These ROS can induce significant cellular damage, including oxidative damage to DNA, lipids, and proteins. Oxidative DNA damage can result in the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which is a mutagenic lesion that can lead to G:C to T:A transversions.[8]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a general guideline for assessing the mutagenic potential of a test compound like this compound using the Ames test.

Objective: To determine the ability of the test article to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Test article (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100/TA1535)

-

Negative control (solvent alone)

-

S9 fraction from Aroclor-1254 induced rat liver for metabolic activation

-

Cofactor solution (NADP, G6P)

-

Molten top agar containing a trace amount of histidine and biotin

-

Minimal glucose agar plates

Procedure:

-

Culture Preparation: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Assay without S9 Activation:

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution at various concentrations, and 0.5 mL of phosphate buffer.

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Assay with S9 Activation:

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution, and 0.5 mL of the S9 mix (S9 fraction + cofactor solution).

-

Follow the same pre-incubation, plating, and incubation steps as above.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive response is generally defined as a dose-dependent increase in the number of revertants to at least twice the background (solvent control) level.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of this compound on a mammalian cell line.

Objective: To determine the concentration of the test article that reduces the viability of cultured cells by 50% (IC50).

Materials:

-

Mammalian cell line (e.g., HepG2, A549)

-

Complete cell culture medium

-

Test article (this compound) in a suitable solvent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test article. Include solvent controls and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the solvent control.

-

Plot the percentage of cell viability against the log of the test article concentration to determine the IC50 value.

-

In Vivo Mouse Skin Tumorigenicity Study

This is a generalized protocol for a two-stage skin carcinogenesis study, which can be adapted to test the tumor-initiating activity of this compound.

Objective: To evaluate the tumor-initiating potential of the test article on mouse skin.

Animals:

-

Female CD-1 or SENCAR mice (7-9 weeks old)

Materials:

-

Test article (this compound) dissolved in a suitable vehicle (e.g., acetone)

-

Positive control (e.g., Benz(a)anthracene or DMBA)

-

Negative control (vehicle alone)

-

Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)

Procedure:

-

Initiation Phase:

-

Shave the dorsal skin of the mice.

-

Apply a single topical dose of the test article, positive control, or negative control to the shaved area.

-

-

Promotion Phase:

-

One to two weeks after initiation, begin twice-weekly applications of the tumor promoter (TPA) to the same area.

-

Continue the promoter treatment for a specified period (e.g., 20-25 weeks).

-

-

Observation and Data Collection:

-

Observe the mice weekly for the appearance of skin tumors (papillomas).

-

Record the number of tumors per mouse and the percentage of mice with tumors.

-

-

Histopathology:

-

At the end of the study, euthanize the mice and collect skin tissue for histopathological examination to confirm the nature of the tumors.

-

-

Data Analysis:

-

Compare the tumor incidence and multiplicity between the test group and the control groups using appropriate statistical methods.

-

Conclusion

While direct experimental evidence for the carcinogenicity and mutagenicity of this compound is currently lacking in the scientific literature, a substantial body of research on related PAH o-quinones provides a strong basis for inferring its likely toxicological properties. The established mechanisms of toxicity for PAH o-quinones, primarily involving redox cycling and the generation of reactive oxygen species, suggest that this compound is likely to be a cytotoxic and genotoxic compound. Its mutagenic activity is predicted to be that of a direct-acting, frameshift mutagen.

Further research, including in vitro mutagenicity and cytotoxicity assays, as well as in vivo carcinogenicity studies, is necessary to definitively characterize the toxicological profile of this compound and to fully understand its contribution to the overall carcinogenicity of its parent compound, Benz(a)anthracene. The experimental protocols provided in this guide offer a framework for conducting such investigations. A comprehensive understanding of the toxicity of all major metabolites of Benz(a)anthracene is crucial for accurate risk assessment and for the development of strategies to mitigate human exposure to this important environmental carcinogen.

References

- 1. Epoxy derivatives of aromatic polycyclic hydrocarbons. The preparation of benz[a]anthracene 8,9-oxide and 10,11-dihydrobenz[a]anthracene 8,9-oxide and their metabolism by rat liver preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and absolute stereochemistry of (+)- and (–)-benz[a]anthracene 8,9-oxide and derived mammalian liver metabolites of benz[a]-anthracene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and mutagenicity of polycyclic aromatic hydrocarbon ortho-quinones produced by dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative DNA damage induced by benz[a]anthracene metabolites via redox cycles of quinone and unique non-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactive oxygen species generated by PAH o-quinones cause change-in-function mutations in p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benz(a)anthracene-8,9-dione: A Technical Guide

Introduction

Benz(a)anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in environmental science and drug development due to their biological activities. The introduction of a dione functionality, as in Benz(a)anthracene-8,9-dione, can significantly alter the electronic and, consequently, the spectroscopic properties of the parent molecule. This guide aims to provide a detailed overview of the expected spectroscopic characteristics of this compound by examining the data of its close structural analogs.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for Benz(a)anthracene-7,12-dione and Benz(a)anthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Benz(a)anthracene-7,12-dione [1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 9.25 | 130.5 |

| 2 | 7.75 | 129.1 |

| 3 | 7.75 | 129.1 |

| 4 | 8.25 | 134.5 |

| 5 | 8.25 | 134.5 |

| 6 | 7.75 | 129.1 |

| 6a | - | 132.8 |

| 7 | - | 184.9 |

| 7a | - | 133.4 |

| 8 | 8.15 | 127.2 |

| 9 | 7.65 | 128.4 |

| 10 | 7.65 | 128.4 |

| 11 | 8.15 | 127.2 |

| 11a | - | 130.1 |

| 12 | - | 184.9 |

| 12a | - | 133.4 |

| 12b | - | 130.1 |

Solvent: Not specified in the available abstract.

Table 2: ¹H NMR Spectroscopic Data for Benz(a)anthracene [2]

| Chemical Shift (δ, ppm) | Intensity |

| 9.12 | 388.00 |

| 8.85 | 125.00 |

| 8.84 | 120.00 |

| 8.82 | 112.00 |

| 8.81 | 107.00 |

| 8.78 | 67.00 |

| 8.75 | 124.00 |

| 8.74 | 150.00 |

| 8.31 | 432.00 |

| 8.28 | 30.00 |

| 8.15 | 102.00 |

| 8.14 | 100.00 |

| 8.11 | 117.00 |

| 8.08 | 92.00 |

| 8.07 | 135.00 |

| 8.06 | 163.00 |

| 8.05 | 117.00 |

| 8.04 | 186.00 |

| 8.03 | 198.00 |

| 8.02 | 168.00 |

| 8.00 | 141.00 |

| 7.99 | 130.00 |

| 7.96 | 154.00 |

| 7.95 | 147.00 |

| 7.92 | 44.00 |

| 7.91 | 44.00 |

| 7.87 | 107.00 |

| 7.85 | 94.00 |

| 7.81 | 230.00 |

| 7.77 | 249.00 |

| 7.73 | 169.00 |

| 7.71 | 433.00 |

| 7.68 | 330.00 |

| 7.65 | 470.00 |

| 7.63 | 481.00 |

| 7.61 | 751.00 |

| 7.57 | 1000.00 |

| 7.55 | 252.00 |

| 7.53 | 490.00 |

| 7.50 | 312.00 |

| 7.46 | 533.00 |

| 7.42 | 47.00 |

| 7.42 | 48.00 |

Solvent: CDCl₃, Frequency: 90 MHz[2]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Benz(a)anthracene-7,12-dione [3]

| Technique | Key Absorptions (cm⁻¹) |

| KBr-Pellet | Not specified |

| ATR-IR | Not specified |

| Vapor Phase | Not specified |

Note: Specific peak assignments were not available in the provided data.

Table 4: IR Spectroscopic Data for Benz(a)anthracene [4]

| Spectral Region (cm⁻¹) | Interpretation |

| 3200-2900 | C-H stretching |

| 2000-1700 | Overtone/Combination bands |

| 1750-1450 | C=C stretching |

| 1500-1200 | C=C stretching, C-H in-plane bending |

| 1250-950 | C-H in-plane bending |

| 1000-700 | C-H out-of-plane bending |

| 750-450 | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Direct UV-Vis data for this compound and its 7,12-dione isomer were not found. The UV-Vis spectrum of a polycyclic aromatic quinone is expected to show complex absorption bands in the UV and visible regions, arising from π→π* and n→π* transitions. The exact wavelengths and intensities of these absorptions are highly dependent on the specific substitution pattern and solvent.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for polycyclic aromatic quinones, based on common laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a wavelength range of approximately 200-800 nm. Use the pure solvent as a reference. The resulting spectrum should be a plot of absorbance versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a polycyclic aromatic quinone like this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benz(a)anthracene-8,9-dione

Topic: Synthesis of Benz(a)anthracene-8,9-dione from Benz(a)anthracene-8,9-diol Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Benz(a)anthracene and its metabolites are polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in toxicology and medicinal chemistry due to their carcinogenic properties. The metabolism of PAHs often proceeds through the formation of dihydrodiols and diol epoxides, which can interact with cellular macromolecules. The oxidation of PAH dihydrodiols to form ortho-quinones represents a key activation pathway, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress and cellular damage. This compound is an ortho-quinone derivative of Benz(a)anthracene-8,9-diol. The synthesis of this dione is crucial for studying its biological activity, including its role in carcinogenesis and its potential as a target for therapeutic intervention.

This document provides a detailed protocol for the chemical synthesis of this compound from its precursor, Benz(a)anthracene-8,9-diol, through an oxidation reaction. Due to the lack of a specific published procedure for this exact transformation, the following protocol is based on the well-established use of o-iodoxybenzoic acid (IBX) for the mild and selective oxidation of 1,2-diols to α-diketones. IBX is a hypervalent iodine reagent known for its efficiency in oxidizing alcohols without causing cleavage of the carbon-carbon bond in the diol, a common side reaction with other oxidizing agents.[1][2]

Materials and Methods

Reagents and Materials

-

Benz(a)anthracene-8,9-diol

-

o-Iodoxybenzoic acid (IBX)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hexane

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Instrumentation

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Infrared (IR) Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Experimental Protocol: Oxidation of Benz(a)anthracene-8,9-diol with IBX

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benz(a)anthracene-8,9-diol (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) to make a 0.1 M solution.

-

Addition of Oxidant: To the stirring solution, add o-iodoxybenzoic acid (IBX) (2.2 eq) in one portion at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

-

Characterization: Characterize the purified product by NMR, IR, and HRMS to confirm its identity and purity.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound from Benz(a)anthracene-8,9-diol using the IBX oxidation protocol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass (mg) | Theoretical Yield (mg) |

| Benz(a)anthracene-8,9-diol | C₁₈H₁₄O₂ | 262.30 | 0.1 | 1.0 | 26.2 | - |

| o-Iodoxybenzoic acid (IBX) | C₇H₅IO₄ | 280.02 | 0.22 | 2.2 | 61.6 | - |

| This compound | C₁₈H₁₀O₂ | 258.27 | - | - | - | 25.8 |

Note: The expected yield for this type of reaction is typically in the range of 80-95%.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Plausible Signaling Pathway of this compound Toxicity

PAH o-quinones are known to be redox-active molecules that can undergo one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the quinone. This redox cycling leads to the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, lipids, and proteins, ultimately leading to apoptosis.[3][4]

Caption: Proposed mechanism of this compound induced cellular toxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations : Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polycyclic aromatic hydrocarbons and their quinones modulate the metabolic profile and induce DNA damage in human alveolar and bronchiolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis of Benz(a)anthracene-8,9-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the laboratory synthesis of Benz(a)anthracene-8,9-dione, a significant polycyclic aromatic quinone. The protocols outlined below are based on established chemical transformations, including the oxidation of a dihydrodiol precursor.

Introduction

Benz(a)anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest to researchers due to their biological activities and potential applications in materials science. This compound, an ortho-quinone derivative, is a metabolite of Benz(a)anthracene and is implicated in mechanisms of toxicity and carcinogenesis. Its synthesis in a laboratory setting is crucial for toxicological studies, as a standard for analytical detection, and as a potential starting material for the synthesis of more complex molecules.

The primary synthetic strategy detailed herein involves the preparation of a key intermediate, Benz(a)anthracene-8,9-dihydrodiol, followed by its oxidation to the target dione.

Synthesis Pathway Overview

The synthesis of this compound can be conceptualized as a two-step process starting from a suitable precursor. A common and effective method involves the oxidation of the corresponding dihydrodiol.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Benz(a)anthracene-8,9-dihydrodiol

The precursor, Benz(a)anthracene-8,9-dihydrodiol, can be synthesized from Benz(a)anthracene-8,9-oxide. The synthesis of the oxide itself is a multi-step process often starting from simpler aromatic compounds. For the purpose of this protocol, we will assume the availability of Benz(a)anthracene-8,9-oxide. The hydrolysis of the epoxide to the trans-dihydrodiol is a standard procedure.

Materials:

-

Benz(a)anthracene-8,9-oxide

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (H₂SO₄), dilute aqueous solution (e.g., 0.1 M)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Benz(a)anthracene-8,9-oxide in a minimal amount of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a dilute aqueous solution of sulfuric acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral to pH paper.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Benz(a)anthracene-8,9-dihydrodiol by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure Benz(a)anthracene-8,9-dihydrodiol.

Protocol 2: Oxidation of Benz(a)anthracene-8,9-dihydrodiol to this compound

The oxidation of the dihydrodiol to the ortho-quinone can be achieved using various oxidizing agents. A mild and effective reagent for this transformation is o-iodoxybenzoic acid (IBX).

Materials:

-

Benz(a)anthracene-8,9-dihydrodiol

-

o-Iodoxybenzoic acid (IBX)

-

Dimethyl sulfoxide (DMSO) or another suitable solvent like N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Benz(a)anthracene-8,9-dihydrodiol in DMSO (or DMF) to make a solution.

-

To this solution, add o-iodoxybenzoic acid (IBX) (approximately 2-3 equivalents) in one portion at room temperature with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with water to remove the DMSO and the iodine-containing byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Data Presentation

| Compound | Starting Material | Reagent(s) | Solvent(s) | Typical Yield (%) |

| Benz(a)anthracene-8,9-dihydrodiol | Benz(a)anthracene-8,9-oxide | Dilute H₂SO₄ | THF/Water | 70-85 |

| This compound | Benz(a)anthracene-8,9-dihydrodiol | o-Iodoxybenzoic acid (IBX) | DMSO or DMF | 60-75 |

Experimental Workflow Diagram

Application Notes and Protocols for Analytical Standards of Benz(a)anthracene-8,9-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(a)anthracene-8,9-dione is an oxidized derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene. As a member of the PAH o-quinone class, it is of significant interest to researchers in toxicology, environmental science, and drug development due to its potential biological activity. The carcinogenic and toxic effects of many PAHs are linked to their metabolic activation to reactive intermediates, such as diol epoxides and quinones. These electrophilic metabolites can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to mutations and cellular damage. Furthermore, PAH o-quinones are known to participate in redox cycling, which generates reactive oxygen species (ROS), inducing oxidative stress and disrupting normal cellular signaling pathways.

These application notes provide an overview of the analytical standards for this compound, including its physicochemical properties, recommended analytical methodologies, and insights into its potential biological mechanisms of action. Due to the limited availability of experimental data for this specific dione, information from its parent compound, Benz(a)anthracene, and other closely related PAH o-quinones is included to provide a comprehensive analytical framework.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are fundamental for the positive identification and quantification of an analytical standard. While specific experimental data for this compound is not extensively available in public literature, the following tables summarize the known properties of its parent compound, Benz(a)anthracene, and a related isomer, Benz(a)anthracene-7,12-dione, for reference. Researchers should aim to characterize their in-house standard of this compound to establish these critical parameters.

Table 1: Physicochemical Properties of Benz(a)anthracene and a Related Dione Isomer

| Property | Benz(a)anthracene | Benz(a)anthracene-7,12-dione | This compound |

| CAS Number | 56-55-3[1][2] | 2498-66-0 | Not available |

| Molecular Formula | C₁₈H₁₂[1][2] | C₁₈H₁₀O₂ | C₁₈H₁₀O₂ |

| Molecular Weight | 228.29 g/mol [1][2] | 258.27 g/mol | 258.27 g/mol |

| Melting Point | 158-161 °C[1] | Not available | Not available |

| Boiling Point | 437.6 °C[1] | Not available | Not available |

| Appearance | Colorless to yellow-brown fluorescent flakes or powder[1] | Not available | Expected to be a colored solid |

| Solubility | Insoluble in water; soluble in organic solvents like glacial acetic acid and alcohol.[1] | Not available | Expected to have low aqueous solubility and be soluble in organic solvents. |

Table 2: Spectroscopic Data for Benz(a)anthracene and a Related Dione Isomer

| Spectroscopic Method | Benz(a)anthracene | Benz(a)anthracene-7,12-dione | This compound |

| ¹H NMR (CDCl₃) | Shifts observed at δ 9.12, 8.79, 8.32, 8.09, 8.01, 7.82, 7.75, 7.65, 7.60, 7.53 ppm.[3] | Not available | Expected to show characteristic shifts in the aromatic region, with potential downfield shifts for protons adjacent to the carbonyl groups. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 228.[4] | Molecular ion (M⁺) at m/z 258.[3] | Expected molecular ion (M⁺) at m/z 258. Fragmentation pattern will be characteristic of the o-dione structure. |

| UV-Vis (in Cyclohexane) | λmax at 278, 288, 299, 321, 335, 350, 367, 386 nm. | Not available | Expected to have strong absorbance in the UV-Vis region due to the extended conjugated system. |

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be approached through the oxidation of its precursor, Benz(a)anthracene-8,9-oxide. A general two-step procedure is outlined below, based on established methods for related PAH oxides and diones.

Step 1: Synthesis of Benz(a)anthracene-8,9-oxide

This procedure is adapted from the synthesis of other PAH epoxides.[5]

-

Materials: 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene, a suitable dehydrating agent (e.g., methanesulfonyl chloride), and a hindered base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of methanesulfonyl chloride in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Benz(a)anthracene-8,9-oxide.

-

Step 2: Oxidation of Benz(a)anthracene-8,9-oxide to this compound

This step involves the acid-catalyzed rearrangement and oxidation of the epoxide.

-

Materials: Benz(a)anthracene-8,9-oxide, an acidic catalyst (e.g., perchloric acid) in a suitable solvent system (e.g., acetone/water).

-

Procedure:

-

Dissolve the purified Benz(a)anthracene-8,9-oxide in a mixture of acetone and water.

-

Add a catalytic amount of perchloric acid to the solution.

-

Stir the reaction mixture at room temperature, monitoring the formation of the dione by TLC or HPLC. The solution may change color as the dione is formed.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the resulting this compound by recrystallization or column chromatography.

-

Protocol 2: Analytical Quantification by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective method for the analysis of PAHs and their derivatives.

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with a suitable initial percentage of Solvent B (e.g., 50%) and increase linearly to 100% over 20-30 minutes.

-

Hold at 100% Solvent B for 5-10 minutes to elute all components.

-

Return to initial conditions and equilibrate the column for 5-10 minutes before the next injection.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection:

-

The optimal excitation and emission wavelengths for this compound need to be determined experimentally.

-

Based on the parent compound, an excitation wavelength in the range of 270-290 nm and an emission wavelength in the range of 390-430 nm would be a good starting point. A wavelength programming approach may be necessary to optimize sensitivity.

-

-

Standard Preparation:

-

Prepare a stock solution of accurately weighed this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare a series of calibration standards ranging from ng/mL to µg/mL.

-

Store stock and standard solutions in amber vials at -20°C to prevent photodegradation.

-

Protocol 3: Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides structural confirmation and can be used for quantification.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A capillary column suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Inlet Temperature: 280-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80-100 °C, hold for 1-2 minutes.

-

Ramp at 10-20 °C/min to 300-320 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Injection Mode: Splitless injection is recommended for trace analysis.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Confirm the identity of this compound by its retention time and the presence of the molecular ion (m/z 258) and characteristic fragment ions in the mass spectrum.

-

For quantification, selected ion monitoring (SIM) of the molecular ion and key fragment ions can be used to enhance sensitivity and selectivity.

-

Biological Activity and Signaling Pathways

PAH o-quinones, including this compound, are implicated in the toxic and carcinogenic effects of their parent compounds. Their biological activity is often mediated through two primary mechanisms: the generation of reactive oxygen species (ROS) and the formation of covalent adducts with cellular macromolecules.

Redox Cycling and Oxidative Stress